N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Description
This compound belongs to a class of triazoloquinoline derivatives characterized by a sulfanylacetamide linker and variable aryl/heteroaryl substituents on the acetamide nitrogen. The 2-fluorophenyl group at the N-position and the 5-methyltriazoloquinoline core define its structural uniqueness. Such compounds are often explored for their anticancer, anti-inflammatory, or enzyme-inhibitory properties due to their ability to intercalate DNA or modulate kinase activity .
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFYXZPFKMBNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl moiety linked to a triazoloquinoline structure through a sulfanyl acetamide group. This unique combination of functional groups is believed to contribute to its biological properties.
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, triazole derivatives are known for their interaction with enzymes like α-glucosidase and other glycosidases which are involved in carbohydrate metabolism .
- Anticancer Activity : The triazole ring is associated with anticancer properties due to its ability to interfere with cellular signaling pathways and promote apoptosis in cancer cells. Research indicates that compounds containing triazole scaffolds can exhibit significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Compounds similar to this one have shown promising antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
In Vitro Studies
Case Studies
- Anticancer Efficacy : A study on derivatives of triazoloquinoline reported that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
- Enzyme Inhibition : Another research effort focused on the compound's ability to inhibit α-glucosidase, demonstrating that it could lower glucose absorption in vitro, which is beneficial for managing diabetes .
- Antimicrobial Studies : The compound was tested against several bacterial strains using the disk diffusion method, showing notable zones of inhibition comparable to standard antibiotics. This suggests its potential as a new antimicrobial agent .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound is primarily recognized for its antimicrobial and anticancer properties. The presence of the triazole and quinoline moieties in its structure contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .
| Compound | Target Pathogen | Activity |
|---|---|---|
| N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | Staphylococcus aureus | Inhibition of growth |
| This compound | Candida albicans | Inhibition of growth |
Anticancer Properties
The compound has shown promise in anticancer research. Triazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and neurodegenerative disorders.
Anti-inflammatory Effects
Studies indicate that compounds with triazole and quinoline structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation . This suggests that the compound could be developed as a therapeutic agent for conditions such as arthritis or other inflammatory disorders.
Neuroprotective Effects
Emerging research indicates that certain triazole derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes these compounds attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science Applications
Beyond medicinal applications, this compound may also find utility in materials science.
Development of Functional Materials
The unique chemical structure allows this compound to participate in forming coordination complexes with metals, which can be utilized in creating functional materials for electronics or catalysis .
| Application | Description |
|---|---|
| Coordination Chemistry | Formation of metal complexes for catalysis |
| Electronic Materials | Potential use in organic electronic devices |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Table 1: Comparative Analysis of Selected Analogs
Key Findings from Research
Topo II Inhibition: The bis-triazoloquinoxaline analog () demonstrated superior Topo II inhibition and cytotoxicity compared to mono-triazolo derivatives like the target compound. The extended planar structure of the bis-triazolo system enhances DNA intercalation .
Substituent Effects :
- Fluorine Position : The 4-fluorophenyl analog () showed higher activity than the 2-fluorophenyl variant, suggesting positional sensitivity in target engagement.
- Trifluoromethyl Groups : Analogs with 3-trifluoromethylphenyl () or 2-trifluoromethylphenyl () substituents exhibit increased molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Anti-Exudative Potential: A structurally distinct triazole-acetamide () showed anti-inflammatory activity comparable to diclofenac, implying that the target compound’s scaffold could be repurposed for similar applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the triazoloquinoline core via cyclization of quinoline derivatives with hydrazine or thiourea precursors. Key steps include sulfanyl-acetamide coupling under reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Reaction conditions (60–80°C, 12–24 hours) are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl and methyl groups).
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- HPLC (>98% purity threshold) and FT-IR to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What initial biological screening models are recommended for assessing its bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- COX-1/COX-2 inhibition (enzyme immunoassays) due to structural similarity to triazoloquinoxaline derivatives showing COX inhibition (e.g., Quinoxaline A: 75% COX-2 inhibition) .
- Antimicrobial testing against Gram-positive/negative bacteria (MIC assays) and cytotoxicity screening (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How do substituent variations on the triazoloquinoline core affect bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Fluorophenyl vs. Chlorophenyl : Fluorine enhances lipophilicity and metabolic stability, improving cellular uptake (logP increase by ~0.5 units).
- Methyl group at position 5 : Critical for steric hindrance reduction, enhancing target binding (e.g., 2x higher potency in methyl-substituted analogs vs. des-methyl) .
- Table 1: SAR of Triazoloquinoline Derivatives
| Substituent | Bioactivity (IC₅₀) | Lipophilicity (logP) |
|---|---|---|
| 2-Fluorophenyl | 12 µM (COX-2) | 3.2 |
| 3-Chlorophenyl | 18 µM (COX-2) | 3.8 |
| 3-Methylphenyl | 25 µM (COX-2) | 2.9 |
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:
- Standardized protocols : Use consistent cell lines (e.g., HT-29 for COX-2) and controls.
- Metabolic stability testing : Compare microsomal half-life (e.g., human liver microsomes) to rule out pharmacokinetic variability .
Q. What is the hypothesized mechanism of action based on structural analogs?
- Methodological Answer : The compound likely inhibits cyclooxygenase (COX) enzymes via competitive binding to the arachidonic acid pocket, similar to triazoloquinoxaline derivatives. Molecular docking studies suggest hydrogen bonding between the acetamide moiety and COX-2 Arg120/Val523 residues. Fluorine’s electronegativity may enhance binding affinity .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data (e.g., IC₅₀ = 10 µM vs. 30 µM in HepG2 cells) may stem from:
- Assay sensitivity : MTT vs. ATP-based luminescence assays.
- Compound aggregation : Use dynamic light scattering (DLS) to confirm monodisperse solutions .
Methodological Recommendations
- Synthetic Optimization : Employ DoE (Design of Experiments) to optimize solvent ratios (e.g., DCM:MeOH) and reduce by-products .
- Bioactivity Validation : Combine gene expression profiling (qPCR for COX-2/PGE₂) with phenotypic assays to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
